Keratinocyte Differentiation Inducer
Overview
Description
Casein Kinase II Inhibitor IV is a potent, ATP-competitive inhibitor of casein kinase II, an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has gained significant attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment.
Mechanism of Action
Target of Action
The primary targets of the Keratinocyte Differentiation Inducer are keratinocytes, the major cell type of the epidermis . Keratinocytes actively participate in maintaining tissue homeostasis, shaping, amplifying, and regulating immune responses in the skin . They act as sentinels, continuously monitoring changes in the environment, and can initiate a broad range of inflammatory responses via secretion of various cytokines, chemokines, and growth factors .
Mode of Action
The this compound interacts with its targets, the keratinocytes, and induces their differentiation. This process involves a series of complex processes leading through gradual changes in characteristics and functions of keratinocytes up to their programmed cell death via cornification . The inducer significantly increases factors for differentiation and skin barrier function including KRT1, KRT2, KRT10, IVL, LOR, CLDN1, OVOL1, and FLG .
Biochemical Pathways
The this compound affects several biochemical pathways. For instance, it inhibits the phosphorylation of STAT6, a downstream signaling molecule of IL-4 and IL-13, in keratinocytes . This suggests that the inducer may suppress TSLP expression by inhibiting the IL-4/IL-13-STAT6 signaling pathway . Furthermore, the inducer promotes differentiation while inhibiting proliferation of keratinocytes .
Pharmacokinetics
It is known that keratinocytes, the targets of the inducer, are the major cell type of the epidermis and are dependent on the dermis, where blood vessels and lymphatics reside, to provide access to nutrients and waste disposal .
Result of Action
The result of the action of the this compound is the increased differentiation of keratinocytes and the enhancement of skin barrier functions . It significantly increases the expression of differentiation markers such as KRT1, KRT2, KRT10, IVL, LOR, CLDN1, OVOL1, and FLG . This contributes to the alleviation of inflammation and the restoration of skin barrier function .
Action Environment
The action of the this compound is influenced by environmental factors. Keratinocytes continuously monitor changes in the environment and can initiate a broad range of inflammatory responses . Therefore, factors such as microbial sensing, stretch, or other physical stimuli can influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
The Keratinocyte Differentiation Inducer interacts with various biomolecules, primarily enzymes such as casein kinase II . It acts as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the enzyme, thereby inhibiting its activity . This inhibition plays a crucial role in the biochemical reactions leading to the differentiation of keratinocytes .
Cellular Effects
The this compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it induces differentiation in normal human keratinocytes, which is a crucial process for the maintenance and repair of the skin barrier .
Molecular Mechanism
The molecular mechanism of action of the this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As an ATP-competitive inhibitor of casein kinase II, it binds to the enzyme’s active site, preventing ATP from binding and thus inhibiting the enzyme’s activity . This inhibition is a key factor in inducing the differentiation of keratinocytes .
Metabolic Pathways
The this compound is involved in metabolic pathways related to the differentiation of keratinocytes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Casein Kinase II Inhibitor IV involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:
Formation of the Core Structure: The core structure is synthesized using a series of condensation and cyclization reactions.
Functional Group Introduction: Functional groups are introduced through substitution reactions to enhance the compound’s binding affinity to casein kinase II.
Purification: The final product is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods
Industrial production of Casein Kinase II Inhibitor IV involves scaling up the synthetic route while ensuring consistency and purity. This is achieved through:
Optimization of Reaction Conditions: Reaction conditions are optimized to maximize yield and minimize by-products.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Casein Kinase II Inhibitor IV undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions are used to introduce different functional groups, enhancing the compound’s inhibitory activity.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride are used to modify the compound.
Substitution Reagents: Various halides and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of Casein Kinase II Inhibitor IV, each with different inhibitory activities and potential therapeutic applications.
Scientific Research Applications
Casein Kinase II Inhibitor IV has a wide range of scientific research applications, including:
Cancer Research: The compound has shown promise in inhibiting the growth of cancer cells by targeting casein kinase II, which is often upregulated in tumors.
Neurodegenerative Diseases:
Cell Differentiation Studies: The compound is used to study the differentiation of human keratinocytes, providing insights into skin biology.
Signal Transduction: It is employed in studies of signal transduction pathways, particularly those involving phosphorylation and dephosphorylation.
Comparison with Similar Compounds
Similar Compounds
CX-4945: Another potent inhibitor of casein kinase II, used in cancer research.
TBB (4,5,6,7-Tetrabromobenzotriazole): A selective inhibitor of casein kinase II, used in various biochemical studies.
DMAT (2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole): Known for its inhibitory activity against casein kinase II.
Uniqueness
Casein Kinase II Inhibitor IV is unique due to its high potency and specificity for casein kinase II. Its ability to induce differentiation in human keratinocytes sets it apart from other inhibitors, making it a valuable tool in skin biology research .
Conclusion
Casein Kinase II Inhibitor IV is a highly potent and specific inhibitor of casein kinase II, with significant applications in cancer research, neurodegenerative disease studies, and cell differentiation research. Its unique properties and high specificity make it a valuable compound in scientific research.
Properties
IUPAC Name |
3-[3-[2-(3,4,5-trimethoxyanilino)pyrrolo[2,3-d]pyrimidin-7-yl]phenyl]propanenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-30-20-13-18(14-21(31-2)22(20)32-3)27-24-26-15-17-9-11-29(23(17)28-24)19-8-4-6-16(12-19)7-5-10-25/h4,6,8-9,11-15H,5,7H2,1-3H3,(H,26,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVZKYOBQGDKIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=NC=C3C=CN(C3=N2)C4=CC=CC(=C4)CCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466376 | |
Record name | 3-[3-[2-(3,4,5-trimethoxyanilino)pyrrolo[2,3-d]pyrimidin-7-yl]phenyl]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70466376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863598-09-8 | |
Record name | 3-[3-[2-(3,4,5-trimethoxyanilino)pyrrolo[2,3-d]pyrimidin-7-yl]phenyl]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70466376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Keratinocyte differentiation inducers can interact with a variety of cellular targets to initiate the differentiation process. For instance, some inducers, like 1,25-dihydroxyvitamin D3, bind to nuclear receptors, which then act as transcription factors to regulate gene expression. [] This leads to the upregulation of differentiation-specific genes, such as those encoding for involucrin, loricrin, and filaggrin, ultimately driving the formation of the cornified envelope, a hallmark of differentiated keratinocytes. [, ] Other inducers, like those activating the Protein Kinase C (PKC) pathway, exert their effects through a cascade of phosphorylation events. [, , , , ] For example, activation of PKC-α can lead to the downregulation of keratins K1 and K10 while simultaneously upregulating the expression of late differentiation markers like loricrin and filaggrin. [] The specific downstream effects and pathways involved can vary depending on the specific inducer and its cellular target.
A: Cholesterol sulfate, a naturally occurring sterol sulfate, has been shown to play a role in keratinocyte differentiation. It acts as a component of cell membranes, contributing to their stability and influencing various cellular processes. [] Research suggests that cholesterol sulfate participates in signal transduction pathways involved in keratinocyte differentiation, potentially by regulating the activity of certain protein kinase C isoforms. [] Additionally, it appears to influence the expression of genes crucial for the development of the epidermal barrier, further highlighting its role in the differentiation process. []
A: Yes, certain viral proteins, such as the E5 protein from human papillomavirus type 16 (HPV16 E5), can interfere with normal keratinocyte differentiation. HPV16 E5 has been shown to disrupt the signaling and trafficking of the keratinocyte growth factor receptor (KGFR/FGFR2b), a key regulator of epithelial homeostasis. [] This disruption can lead to a decrease in the expression of early differentiation markers like keratin K1, ultimately hindering the differentiation process. [] Interestingly, restoring KGFR expression and activity can counteract the negative effects of HPV16 E5 on differentiation, highlighting the importance of this receptor in maintaining normal keratinocyte function. []
A: Yes, several natural compounds have demonstrated the ability to induce keratinocyte differentiation. For instance, baicalin, a flavonoid derived from the Chinese herbal medicine Scutellaria baicalensis, has shown promising results in preclinical studies. [] Topical application of baicalin cream in a mouse model increased the thickness of the granular layer and the overall epidermal thickness, suggesting its potential to promote differentiation. [] Similarly, kaempferol, a flavonoid found in various plants including green tea, has also been identified as a potential inducer of keratinocyte differentiation. [] These natural compounds hold promise for the development of novel therapeutic strategies for skin conditions characterized by impaired keratinocyte differentiation, such as psoriasis.
A: The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in regulating keratinocyte differentiation. [] Tapinarof, an AHR modulator, has been shown to promote the expression of key differentiation markers like filaggrin (FLG) and loricrin (LOR) in an AHR-dependent manner. [] Interestingly, tapinarof also induces the secretion of IL-24, a cytokine that can negatively regulate FLG and LOR expression. [] This finding suggests that combining AHR modulators like tapinarof with inhibitors of the IL-24/STAT3 signaling pathway could enhance their therapeutic efficacy in treating skin conditions associated with barrier dysfunction, such as atopic dermatitis. []
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